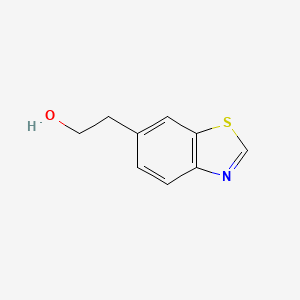

2-(1,3-Benzothiazol-6-yl)ethanol

Description

Properties

Molecular Formula |

C9H9NOS |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-6-yl)ethanol |

InChI |

InChI=1S/C9H9NOS/c11-4-3-7-1-2-8-9(5-7)12-6-10-8/h1-2,5-6,11H,3-4H2 |

InChI Key |

GAHMPRDVOAOVSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1CCO)SC=N2 |

Origin of Product |

United States |

Preparation Methods

Common Synthetic Routes to Benzothiazoles

- Condensation of 2-aminothiophenol with aldehydes or ketones : This is a widely used method where 2-aminothiophenol reacts with aromatic or aliphatic aldehydes/ketones under acidic or catalytic conditions to form benzothiazoles.

- Cyclization of 2-aminothiophenol with carbonyl compounds : Using reagents like phosgene, chlorocarbonates, or urea can yield benzothiazolones, which are related intermediates.

- Reductive carbonylation and thiocyanogenation methods : Alternative synthetic approaches for benzothiazole derivatives include reductive carbonylation of nitrobenzenes or direct thiocyanogenation of anilines.

Specific Preparation Methods of 2-(1,3-Benzothiazol-6-yl)ethanol

Synthesis via Substituted 2-Aminothiophenol and Aldehyde Condensation

The most direct and commonly reported method to prepare 2-(1,3-Benzothiazol-6-yl)ethanol involves the condensation of 6-hydroxy-2-aminothiophenol or 2-aminothiophenol derivatives substituted at the 6-position with an aldehyde that introduces the ethanol side chain or its precursor.

-

- Starting Materials : 2-aminothiophenol or 6-substituted 2-aminothiophenol.

- Condensation : React with an aldehyde such as glycolaldehyde or a protected form of hydroxyacetaldehyde in the presence of acid catalysts (e.g., acetic acid, HCl) or heterogeneous catalysts like H2SO4 supported on silica gel.

- Cyclization : Intramolecular cyclization occurs to form the benzothiazole ring with the ethanol substituent at the 6-position.

- Purification : The product is isolated by filtration, recrystallization, or chromatography.

-

- Acid catalysis (e.g., acetic acid, HCl) is common for promoting condensation and cyclization.

- Heterogeneous catalysts such as H2SO4.SiO2 or sulfonated porous carbon under microwave irradiation have been reported to improve yields and reduce reaction times.

- Solvent systems like ethanol, methanol/water mixtures, or dichloromethane are used depending on solubility and catalyst compatibility.

Alternative Method: From Methyl N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)carbamate

A patented method describes the preparation of benzothiazole derivatives via the reaction of N,N'-dimethoxycarbonyl-1,4-benzoquinondiimine with thioacetic acid in methylene chloride, followed by acid-catalyzed hydrolysis and recrystallization. Though this method is primarily for benzothiazolones, it can be adapted for derivatives like 2-(1,3-benzothiazol-6-yl)ethanol by further reduction or substitution steps.

Data Table: Summary of Preparation Methods

Analytical and Characterization Techniques

- Melting Point Determination : Used for purity assessment; uncorrected values reported in literature.

- Thin Layer Chromatography (TLC) : Used to monitor reaction progress and purity; silica gel plates with various solvent systems like alcohol:acetone or n-hexane:ethyl acetate.

- Fourier Transform Infrared Spectroscopy (FT-IR) : Confirms functional groups such as -OH, C=N, and aromatic C-H stretches.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR used to identify aromatic and ethanol protons, confirming substitution pattern.

- Mass Spectrometry (MS) : Confirms molecular weight and structure.

Research Findings and Notes

- The condensation of 2-aminothiophenol derivatives with aldehydes is the most versatile and widely used method for synthesizing benzothiazole derivatives including 2-(1,3-benzothiazol-6-yl)ethanol.

- Catalytic systems such as H2SO4 supported on silica gel and sulfonated porous carbon under microwave irradiation improve reaction efficiency and yields.

- Solvent choice impacts reaction rate and yield; methanol/water mixtures and ethanol are preferred for their polarity and solubility properties.

- The preparation of 2-(1,3-benzothiazol-6-yl)ethanol requires careful control of substitution to ensure the ethanol group is introduced specifically at the 6-position of the benzothiazole ring, often achieved by using appropriately substituted 2-aminothiophenol precursors.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-6-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The benzothiazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-(1,3-Benzothiazol-6-yl)ethanol can yield 2-(1,3-Benzothiazol-6-yl)acetaldehyde or 2-(1,3-Benzothiazol-6-yl)acetic acid .

Scientific Research Applications

2-(1,3-Benzothiazol-6-yl)ethanol is an organic compound with a benzothiazole moiety linked to an ethanol group. It has potential biological activities and applications in pharmaceuticals and materials science.

Scientific Research Applications

Pharmaceuticals

- 2-(1,3-Benzothiazol-6-yl)ethanol is a candidate for drug development due to its biological activities.

- It has potential antimicrobial properties, especially against resistant bacteria strains, because its structure allows it to interact effectively with biological targets, potentially inhibiting essential bacterial functions.

- Derivatives of benzothiazoles have shown promise in antidiabetic activity, suggesting that 2-(1,3-Benzothiazol-6-yl)ethanol may also possess similar therapeutic potential.

Materials Science

- The compound is used in materials science.

Biological Targets

- Studies on the interactions of 2-(1,3-Benzothiazol-6-yl)ethanol with biological targets have provided insights into its mechanism of action. Binding studies show that changes in the benzothiazole structure significantly affect its interaction with enzymes involved in bacterial metabolism. Such studies are crucial for understanding how modifications to the compound can enhance its efficacy or reduce toxicity.

Antimicrobial Research

- Research indicates that 2-(1,3-Benzothiazol-6-yl)ethanol exhibits various biological activities. It has been studied for its potential antimicrobial properties, particularly against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-6-yl)ethanol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The ethanol group in 2-(1,3-Benzothiazol-6-yl)ethanol likely increases hydrophilicity compared to methyl or phenyl substituents (e.g., PB11, ). However, its LogP value may remain moderate (~3.0), similar to the benzoxazole analog .

- Crystallinity: Derivatives like 2-(1,3-Benzothiazol-2-yl)-6-ethoxyphenol exhibit stable monoclinic packing due to hydrogen bonding from phenolic groups, suggesting that the ethanol substituent in the target compound may also influence crystal lattice stability .

Q & A

Basic Research Question

- NMR : H NMR confirms the ethanol moiety (δ 3.6–3.8 ppm for CHOH) and benzothiazole aromatic protons (δ 7.2–8.1 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H] at m/z 196.0532 for CHNOS).

- X-ray Crystallography : SHELX-based refinement (e.g., SHELXL) resolves hydrogen-bonding networks, with graph set analysis (e.g., R_2$$^2(8) motifs) confirming intermolecular interactions .

Can 2-(1,3-Benzothiazol-6-yl)ethanol act as a kinase inhibitor, and how does its activity compare to TGF-β inhibitors like 5-(1,3-Benzothiazol-6-yl)imidazole derivatives?

Advanced Research Question

While direct evidence is limited, structural analogs (e.g., 5-(1,3-Benzothiazol-6-yl)-4-thiazolylimidazoles) show potent TGF-β receptor I (ALK5) inhibition (IC < 100 nM). Molecular docking simulations suggest the ethanol group may occupy hydrophobic pockets in kinase ATP-binding sites. However, the hydroxymethyl group’s polarity could reduce membrane permeability compared to lipophilic derivatives .

How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives like 2-(1,3-Benzothiazol-6-yl)ethanol?

Advanced Research Question

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations in kinase assays.

- Compound Purity : Residual solvents (e.g., DMSO) in biological assays may artifactually suppress activity. Validate purity via HPLC (>95%) and elemental analysis .

- Structural Confirmation : Ensure correct regiochemistry via NOESY or X-ray to rule out positional isomerism .

What functionalization strategies enable diversification of the benzothiazole ring in 2-(1,3-Benzothiazol-6-yl)ethanol?

Basic Research Question

- Nucleophilic Substitution : Replace the hydroxyl group with thiols or amines under Mitsunobu conditions.

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid) to introduce aryl/heteroaryl groups .

- Esterification : Protect the hydroxyl group as an acetate for subsequent reactions, then deprotect with NaOH .

How is graph set analysis applied to hydrogen-bonding networks in 2-(1,3-Benzothiazol-6-yl)ethanol crystals?

Advanced Research Question

Using Etter’s formalism:

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions for organometallic steps.

- Characterization : Combine multiple techniques (e.g., XRD + NMR) to avoid misassignment.

- Biological Assays : Include positive controls (e.g., SB-431542 for TGF-β inhibition) and validate target engagement via SPR or ITC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.